molecular formula C16H17NO3 B341592 2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B341592
M. Wt: 271.31 g/mol
InChI Key: JZSCARNTGCMPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as methanol and catalysts like hydrazine monohydrate. The mixture is usually heated and stirred at specific temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-Methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine protein phosphatases, which play a crucial role in cell signaling pathways . The compound’s unique structure allows it to bind effectively to these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methoxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its methoxyphenyl group, which enhances its chemical reactivity and potential for functionalization. This unique feature makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

4-(2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C16H17NO3/c1-20-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(17)19/h2-5,9-10,13-14H,6-8H2,1H3

InChI Key

JZSCARNTGCMPTQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

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